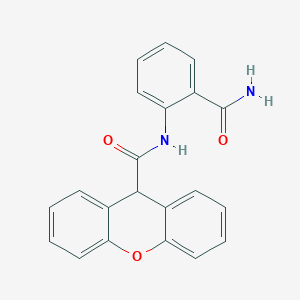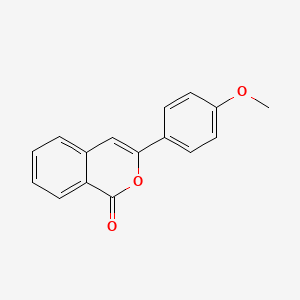![molecular formula C25H27N3O6S B11639888 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11639888.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(ベンジルオキシ)-4-メトキシベンジル]-4-[(4-ニトロフェニル)スルホニル]ピペラジンは、ベンジルオキシ、メトキシ、およびニトロフェニル基で置換されたピペラジン環を特徴とする複雑な有機化合物です。
準備方法
1-[3-(ベンジルオキシ)-4-メトキシベンジル]-4-[(4-ニトロフェニル)スルホニル]ピペラジンの合成は、通常、複数段階の有機反応を伴います。調製は、ベンジルオキシおよびメトキシ置換ベンジル基の合成から始まり、次にピペラジン環にカップリングされます。ニトロフェニルスルホニル基は、最後の段階で導入されます。これらの反応で使用される一般的な試薬には、ベンジルブロマイド、メトキシベンジルクロリド、およびニトロフェニルスルホニルクロリドが含まれます。 反応条件は、多くの場合、ジクロロメタンなどの有機溶媒とトリエチルアミンなどの触媒の使用を伴います .
化学反応の分析
1-[3-(ベンジルオキシ)-4-メトキシベンジル]-4-[(4-ニトロフェニル)スルホニル]ピペラジンは、以下を含むさまざまな化学反応を起こします。
酸化: ベンジルオキシ基は酸化されて対応するアルデヒドまたはカルボン酸を生成します。
還元: ニトロ基は、パラジウム担持炭素の存在下で水素ガスなどの還元剤を使用してアミンに還元できます。
科学研究への応用
1-[3-(ベンジルオキシ)-4-メトキシベンジル]-4-[(4-ニトロフェニル)スルホニル]ピペラジンには、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
医学: 特に新しい薬物の開発における製薬剤としての可能性を探求するために、研究が続けられています。
科学的研究の応用
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用機序
1-[3-(ベンジルオキシ)-4-メトキシベンジル]-4-[(4-ニトロフェニル)スルホニル]ピペラジンの作用機序は、特定の分子標的との相互作用を伴います。ニトロフェニル基は、酵素やタンパク質と相互作用し、それらの活性を阻害する可能性があることが知られています。ベンジルオキシ基とメトキシ基は、化合物の細胞膜への浸透能力を高め、有効性を高める可能性があります。 ピペラジン環は構造的な安定性を提供し、生体標的への結合を促進します .
類似化合物との比較
1-[3-(ベンジルオキシ)-4-メトキシベンジル]-4-[(4-ニトロフェニル)スルホニル]ピペラジンは、以下のような類似化合物と比較することができます。
1-[3-(ベンジルオキシ)-4-メトキシベンジル]-4-(4-エトキシベンジル)ピペラジン: この化合物は、ニトロフェニルスルホニル基の代わりにエトキシ基を持っており、化学反応性と生物活性を変化させる可能性があります.
1-(3-メトキシ-4-ニトロフェニル)ピペラジン: この化合物は、ベンジルオキシ基を欠いており、生体標的との相互作用能力に影響を与える可能性があります.
1-[3-(ベンジルオキシ)-4-メトキシベンジル]-4-[(4-ニトロフェニル)スルホニル]ピペラジンの独自性は、特定の化学的および生物学的特性を与える官能基の組み合わせにあります。
特性
分子式 |
C25H27N3O6S |
|---|---|
分子量 |
497.6 g/mol |
IUPAC名 |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C25H27N3O6S/c1-33-24-12-7-21(17-25(24)34-19-20-5-3-2-4-6-20)18-26-13-15-27(16-14-26)35(31,32)23-10-8-22(9-11-23)28(29)30/h2-12,17H,13-16,18-19H2,1H3 |
InChIキー |
UHHSCNSXCPVGLG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639807.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)

![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11639822.png)


![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
![N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11639849.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11639851.png)
![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
![3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11639869.png)
![N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B11639874.png)
